molecular formula C15H15N5O4 B11025306 methyl [2-(4,6-dimethylpyrimidin-2-yl)-3,4-dioxo-2,3,4,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-6-yl]acetate

methyl [2-(4,6-dimethylpyrimidin-2-yl)-3,4-dioxo-2,3,4,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-6-yl]acetate

Cat. No.: B11025306
M. Wt: 329.31 g/mol
InChI Key: UWTUMQVNUMZLNV-UHFFFAOYSA-N
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Description

Methyl [2-(4,6-dimethylpyrimidin-2-yl)-3,4-dioxo-2,3,4,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-6-yl]acetate is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of pyrimidine and pyrazolo[3,4-b]pyridine rings, which are known for their significant biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [2-(4,6-dimethylpyrimidin-2-yl)-3,4-dioxo-2,3,4,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-6-yl]acetate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 4,6-dimethylpyrimidine-2-carbaldehyde with a suitable hydrazine derivative to form the pyrazolo[3,4-b]pyridine core. This intermediate is then subjected to esterification with methyl acetate under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Methyl [2-(4,6-dimethylpyrimidin-2-yl)-3,4-dioxo-2,3,4,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-6-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Methyl [2-(4,6-dimethylpyrimidin-2-yl)-3,4-dioxo-2,3,4,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-6-yl]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl [2-(4,6-dimethylpyrimidin-2-yl)-3,4-dioxo-2,3,4,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-6-yl]acetate involves its interaction with specific molecular targets. The pyrimidine and pyrazolo[3,4-b]pyridine rings can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    4,6-Dimethylpyrimidine-2-carbaldehyde: A precursor in the synthesis of the target compound.

    Pyrazolo[3,4-b]pyridine derivatives: Compounds with similar core structures but different substituents.

Uniqueness

Methyl [2-(4,6-dimethylpyrimidin-2-yl)-3,4-dioxo-2,3,4,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-6-yl]acetate is unique due to its specific combination of pyrimidine and pyrazolo[3,4-b]pyridine rings, which confer distinct biological and chemical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H15N5O4

Molecular Weight

329.31 g/mol

IUPAC Name

methyl 2-[2-(4,6-dimethylpyrimidin-2-yl)-3,4-dioxo-1,7-dihydropyrazolo[3,4-b]pyridin-6-yl]acetate

InChI

InChI=1S/C15H15N5O4/c1-7-4-8(2)17-15(16-7)20-14(23)12-10(21)5-9(6-11(22)24-3)18-13(12)19-20/h4-5H,6H2,1-3H3,(H2,18,19,21)

InChI Key

UWTUMQVNUMZLNV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2C(=O)C3=C(N2)NC(=CC3=O)CC(=O)OC)C

Origin of Product

United States

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